molecular formula C55H97N15O12S2 B115257 Endotoxin inhibitor CAS No. 147396-10-9

Endotoxin inhibitor

Cat. No. B115257
CAS RN: 147396-10-9
M. Wt: 1224.6 g/mol
InChI Key: ZMJQAGFRHOLBKF-IYXJEWLDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Endotoxin, also known as lipopolysaccharide (LPS), is a major component of the outer leaflet of Gram-negative bacteria and has profound immunostimulatory and inflammatory capacity . An endotoxin inhibitor is a substance that can neutralize the effects of endotoxins. One example is the cyclic peptide KTKCKFLKKC, which forms a strong complex with lipid A, the toxic component of endotoxin . It detoxifies LPS in vitro and prevents LPS-induced cytokine release and lethality in vivo .


Molecular Structure Analysis

Endotoxins are part of the outer membrane of Gram-negative bacteria, composed of a hydrophobic lipid part (lipid A) anchored in the outer leaflet and a hydrophilic polysaccharide part that extends outside the cell . The polysaccharide part is divided into two domains: the core region and the O antigen . The structure of lipid A can differ among Gram-negative bacteria in the number and the length of fatty acid chains attached and the presence or absence of phosphate groups or other residues .

Scientific Research Applications

Endotoxin Detection and Removal

Endotoxin inhibitors are used in the detection and removal of endotoxins, which are lipopolysaccharides (LPS) anchored in the outer membranes of Gram-negative bacteria . Even minute amounts of LPS entering the circulatory system can have a lethal immunoactivating effect . Therefore, monitoring LPS contamination and taking preventive or decontamination measures to ensure human safety is of the utmost importance .

Generation of Endotoxin-Specific Monoclonal Antibodies

Endotoxin inhibitors play a crucial role in the generation of endotoxin-specific monoclonal antibodies . These antibodies are used for capturing endotoxins and are selected through powerful techniques like yeast and phage display .

Prophylaxis and Treatment of LPS-mediated Diseases

Endotoxin inhibitors are useful in the prophylaxis and treatment of LPS-mediated diseases . They bind to and neutralize endotoxins from gram-negative bacteria .

Bacterial Toxin-Antitoxin Systems

Endotoxin inhibitors are involved in bacterial toxin-antitoxin systems . The antitoxin, a protein or RNA, sequesters the toxins of the toxin-antitoxin (TA) system for neutralization within the bacterial cell .

Development of Biomaterials for Endotoxin Removal

Endotoxin inhibitors are used in the development of biomaterials for endotoxin removal . For instance, chitosan membrane, a biomaterial, significantly reduced the level of endotoxin by 91–97% in buffer and protein solutions with high endotoxin concentrations .

Overcoming Interfering Factors in LAL Endotoxin Methodology

Endotoxin inhibitors are used in overcoming interfering substances associated with the Limulus Amebocyte Lysate (LAL) endotoxin methodology .

Mechanism of Action

Endotoxins can stimulate extracellular and intracellular pathways that lead to the activation of the immune response . The toll-like receptor (TLR) 4 is the main receptor for LPS and one of the pattern recognition receptors responsible for the early detection of microbes by the innate immune system .

Safety and Hazards

Endotoxins can cause high fever, vasodilatation, diarrhea, and foetal shock syndrome . Therefore, assessing endotoxin levels in pharmaceutical drugs and medical devices is necessary to avoid pyrogenic response and septic shock in patients receiving these treatments .

Future Directions

The pharmaceutical industry has several reasons to seek alternatives to methods using natural LAL/TAL reagents . First, the volume of BE tests is growing in parallel with the demand for the reagent from the cell wall of horseshoe crab, the population of which is decreasing . The second reason is related to the significant variability in the sensitivity of the LAL/TAL reagents due to their natural origin . Therefore, it is thought that recombinant reagents are much more stable and can produce identical results .

properties

IUPAC Name

(4R,7S,10S,13S,16S,19S,22R)-7,10,19-tris(4-aminobutyl)-22-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-16-benzyl-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H97N15O12S2/c1-33(2)29-41-51(77)63-37(20-8-13-25-57)47(73)62-39(22-10-15-27-59)50(76)69-44(55(81)82)32-84-83-31-43(53(79)64-38(21-9-14-26-58)48(74)67-42(52(78)66-41)30-35-17-5-4-6-18-35)68-49(75)40(23-11-16-28-60)65-54(80)45(34(3)71)70-46(72)36(61)19-7-12-24-56/h4-6,17-18,33-34,36-45,71H,7-16,19-32,56-61H2,1-3H3,(H,62,73)(H,63,77)(H,64,79)(H,65,80)(H,66,78)(H,67,74)(H,68,75)(H,69,76)(H,70,72)(H,81,82)/t34-,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJQAGFRHOLBKF-IYXJEWLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N)C(=O)O)CCCCN)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CCCCN)CC2=CC=CC=C2)CC(C)C)CCCCN)CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H97N15O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1224.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Endotoxin inhibitor

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